molecular formula C13H16O4 B1464645 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate CAS No. 1255717-24-8

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate

Cat. No. B1464645
M. Wt: 236.26 g/mol
InChI Key: VZKCVPJBIRYSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is a unique chemical compound with the empirical formula C13H16O4 . It has a molecular weight of 236.26 . The SMILES string representation of this compound is O=C (CC (C1)=O)CC1C2=CC=CC (OC)=C2. [H]O [H] .


Molecular Structure Analysis

The InChI key for 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is VZKCVPJBIRYSNF-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is a solid compound . It has an empirical formula of C13H16O4 and a molecular weight of 236.26 .

Scientific Research Applications

Chemical Synthesis and Reactions

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is a significant intermediate in chemical synthesis. Its derivatives are synthesized through Michael addition reactions, serving as intermediates for spiro compounds, which can be further transformed via intramolecular cyclization. These compounds, characterized by various spectroscopic methods, are pivotal in synthesizing structurally complex molecules (Hossain et al., 2020).

Chemosensor Development

Derivatives of this compound are synthesized and used as chemosensors with reversible “on–off” sensing capabilities, especially for detecting biologically and environmentally significant ions like Co2+. Their synthesis, characterization, and the specificity of their sensory capabilities underline their potential in environmental monitoring and biological applications (Subhasri & Anbuselvan, 2014).

Pharmaceutical and Biological Applications

Cyclohexane-1,3-dione and its derivatives are widely used in organic synthesis to produce biologically active compounds. Recent studies highlight the synthesis of new compounds using cyclohexane-1,3-dione, exhibiting significant anti-proliferative activities against various cancer cell lines. These compounds hold promise as potential therapeutic agents in cancer treatment (Mohareb et al., 2021).

Material Science and Catalysis

The compound and its derivatives are also used in material science and catalysis. For instance, new metal ion sensors containing hydrazones of β-diketones have been synthesized, showing excellent selectivity and sensitivity. Their applications in catalytic reactions, such as cyclohexane and benzyl alcohol oxidations, demonstrate the compound's utility in industrial and chemical processes (Mahmudov et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has hazard statement H302 . It is also classified as a combustible solid .

properties

IUPAC Name

5-(3-methoxyphenyl)cyclohexane-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3.H2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10;/h2-4,7,10H,5-6,8H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKCVPJBIRYSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate

CAS RN

1255717-24-8
Record name 1,3-Cyclohexanedione, 5-(3-methoxyphenyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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